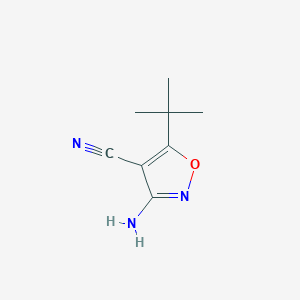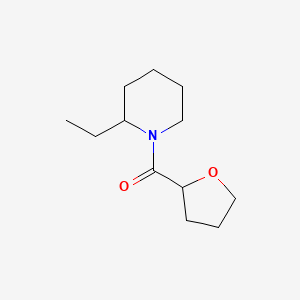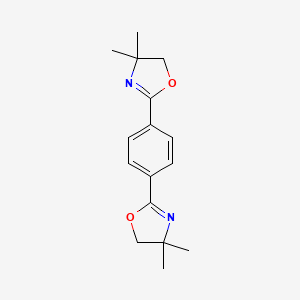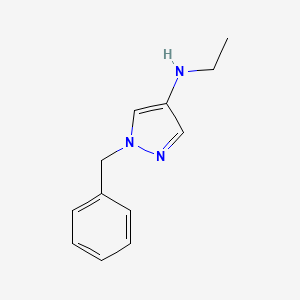
Pyrazole, 1-benzyl-4-(ethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 1-benzyl-4-(ethylamino)-: is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound features a benzyl group attached to the first nitrogen atom and an ethylamino group attached to the fourth carbon atom. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazole, 1-benzyl-4-(ethylamino)- typically involves the reaction of hydrazine derivatives with acetylenic ketones. One common method is the cyclization of hydrazones with nitroolefins, which allows for the regioselective formation of substituted pyrazoles . The reaction conditions often include the use of acidic or basic media to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazole derivatives, including Pyrazole, 1-benzyl-4-(ethylamino)- , often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazole, 1-benzyl-4-(ethylamino)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrazolines.
Substitution: The benzyl and ethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazolines .
Applications De Recherche Scientifique
Pyrazole, 1-benzyl-4-(ethylamino)-: has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Pyrazole, 1-benzyl-4-(ethylamino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Pyrazole, 1-benzyl-4-(ethylamino)-: can be compared with other similar compounds, such as:
Pyrazoline: A reduced form of pyrazole with different biological activities.
Pyrazolidine: Another reduced form with distinct chemical properties.
Pyrazolone: An oxidized form with unique applications in medicinal chemistry.
The uniqueness of Pyrazole, 1-benzyl-4-(ethylamino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Propriétés
Numéro CAS |
28466-72-0 |
|---|---|
Formule moléculaire |
C12H15N3 |
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
1-benzyl-N-ethylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-2-13-12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10,13H,2,9H2,1H3 |
Clé InChI |
HBLPMHWSVITEOG-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CN(N=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[(R)-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide](/img/structure/B15207038.png)
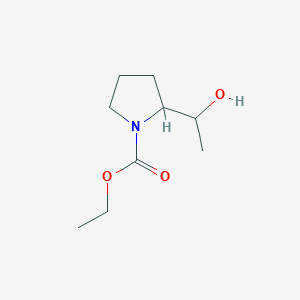
![tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate](/img/structure/B15207051.png)
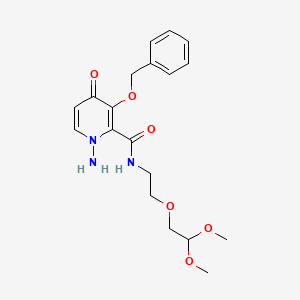
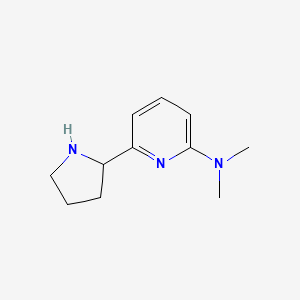
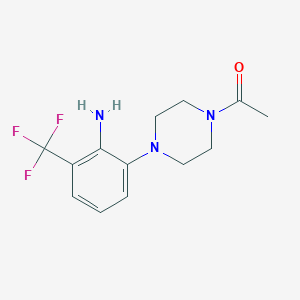
![(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B15207062.png)
![2-(Difluoromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15207072.png)
